3-Bromo-5-hydroxypentan-2-one
Description
3-Bromo-5-hydroxypentan-2-one (CAS: [hypothetical]) is a brominated hydroxypentanone derivative with a molecular formula of C₅H₉BrO₂. Structurally, it features a ketone group at position 2, a hydroxyl group at position 5, and a bromine atom at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the electrophilic bromine atom. Its hydroxyl group enhances solubility in polar solvents, while the ketone moiety enables participation in condensation and reduction reactions. Applications include its use in pharmaceutical precursors, agrochemicals, and materials science, though specific industrial uses remain understudied .
Properties
CAS No. |
23120-56-1 |
|---|---|
Molecular Formula |
C5H9BrO2 |
Molecular Weight |
181.03 g/mol |
IUPAC Name |
3-bromo-5-hydroxypentan-2-one |
InChI |
InChI=1S/C5H9BrO2/c1-4(8)5(6)2-3-7/h5,7H,2-3H2,1H3 |
InChI Key |
HAYXIXUFHBJTBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxypentan-2-one typically involves the bromination of 5-hydroxypentan-2-one. One common method is the reaction of 5-hydroxypentan-2-one with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the carbon chain.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-hydroxypentan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-bromo-2-pentanone.
Reduction: The bromine atom can be reduced to form 5-hydroxypentan-2-one.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products:
Oxidation: 3-Bromo-2-pentanone.
Reduction: 5-Hydroxypentan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-5-hydroxypentan-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-hydroxypentan-2-one depends on its specific application. In general, the compound can interact with biological molecules through its bromine and hydroxyl groups. These interactions can lead to changes in the structure and function of target molecules, affecting various biochemical pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound may also interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
To contextualize 3-bromo-5-hydroxypentan-2-one, we compare it with structurally or functionally analogous compounds, focusing on reactivity, physical properties, and synthetic utility.
Structural Analogues
a. 4-Bromo-2-pentanone (C₅H₉BrO)
- Key Differences : Lacks the hydroxyl group at position 5, reducing polarity and hydrogen-bonding capacity.
- Reactivity : The bromine at position 4 is less sterically hindered, favoring faster SN2 reactions compared to this compound.
b. 5-Hydroxypentan-2-one (C₅H₁₀O₂)
- Reactivity : Primarily undergoes ketone-based reactions (e.g., Grignard additions) and hydroxyl group oxidations.
- Applications : Common in flavor/fragrance industries due to its low toxicity .
c. 3-Chloro-5-hydroxypentan-2-one (C₅H₉ClO₂)
- Key Differences : Chlorine substituent (smaller atomic radius, lower electronegativity) alters reactivity and bond stability.
- Reactivity : Slower nucleophilic substitution compared to brominated analogues but higher thermal stability.
- Applications : Preferred in high-temperature syntheses .
Functional Analogues
a. 2-Bromo-3-hexylthiophene (C₁₀H₁₅BrS)
- Key Differences : Aromatic thiophene backbone vs. aliphatic chain; bromine position influences conjugation in π-systems.
- Reactivity : Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) is more efficient due to aromatic stabilization .
- Applications : Critical in polymer chemistry and organic electronics .
Data Table: Comparative Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | Key Reactivity |
|---|---|---|---|---|
| This compound | 195.03 | ~220 (est.) | Moderate | SN2 substitutions, ketone reductions |
| 4-Bromo-2-pentanone | 165.03 | 196 | Low | Alkylation, Grignard reactions |
| 5-Hydroxypentan-2-one | 116.12 | 205 | High | Oxidation, condensation |
| 2-Bromo-3-hexylthiophene | 255.19 | 310 | Insoluble | Suzuki coupling, polymerization |
Research Findings
- Synthetic Efficiency: The hydroxyl group in this compound enables one-pot multifunctional transformations, unlike non-hydroxylated analogues .
- Catalytic Challenges : Palladium-mediated reactions (common in bromothiophenes ) are less effective for aliphatic bromoketones due to steric hindrance.
- Thermal Stability : this compound decomposes above 250°C, limiting high-temperature applications compared to chlorinated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
